molecular formula C16H16Cl3N B12416029 rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

Cat. No.: B12416029
M. Wt: 332.7 g/mol
InChI Key: YKXHIERZIRLOLD-HBWCLSKVSA-N
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Description

Chemical Identity and Nomenclature

This compound is defined by its stereochemistry, isotopic labeling, and molecular architecture. The IUPAC name for the non-deuterated parent compound, rac-cis-N-Desmethyl Sertraline Hydrochloride, is (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . The deuterated variant incorporates four deuterium atoms at specific positions, denoted by the "-d4" suffix, which replaces hydrogen atoms to enhance stability and detectability in mass spectrometry.

The molecular formula of the non-deuterated form is C₁₆H₁₅Cl₂N·HCl , with a molecular weight of 328.7 g/mol . Key identifiers include the CAS registry numbers 675126-10-0 (rac-cis form) and 91797-57-8 (enantiomer-specific form). Synonyms such as norsertraline hydrochloride and (1S,4S)-N-desmethyl sertraline hydrochloride reflect its role as a primary metabolite of sertraline.

Table 1: Key Chemical Identifiers of rac-cis-N-Desmethyl Sertraline Hydrochloride

Property Value
IUPAC Name (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular Formula C₁₆H₁₅Cl₂N·HCl
Molecular Weight 328.7 g/mol
CAS Numbers 675126-10-0 (rac-cis), 91797-57-8 (enantiopure)
SMILES Notation C1CC@@HN.Cl
InChI Key YKXHIERZIRLOLD-RISSCEEYSA-N

The stereochemistry of the compound is critical, as the cis configuration of the tetrahydronaphthalene ring system dictates its pharmacological inactivity compared to sertraline. The rac prefix indicates the racemic mixture of enantiomers, though the biologically relevant form is the (1S,4S) enantiomer.

Historical Context in Psychopharmacological Research

The discovery of this compound is intertwined with the development of sertraline itself. Sertraline was synthesized in 1977 by Pfizer chemists seeking novel psychoactive agents derived from neuroleptic structures. During metabolic studies in the 1980s, researchers identified N-desmethylsertraline as a primary metabolite, though its weak serotonin reuptake inhibition (50-fold less potent than sertraline) relegated it to a minor therapeutic role.

The deuterated analog emerged in the early 2000s alongside advances in stable isotope labeling for mass spectrometry. By incorporating deuterium, scientists could differentiate endogenous metabolites from administered compounds in biological matrices, resolving challenges in quantifying low-concentration metabolites. This innovation aligned with regulatory demands for detailed metabolic profiling during drug development.

Role as a Stable Isotope-Labeled Metabolite

This compound is primarily employed as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS). The deuterium atoms, typically introduced at non-labile positions, minimize isotopic exchange and ensure co-elution with the analyte, improving quantification accuracy.

Table 2: Isotopic Properties of this compound

Property This compound Non-Deuterated Analog
Molecular Formula C₁₆H₁₁D₄Cl₂N·HCl C₁₆H₁₅Cl₂N·HCl
Molecular Weight 292.2 g/mol (free base) 328.7 g/mol
Primary Application Internal standard in LC-MS/MS Metabolic reference standard

The compound’s discontinuation in some catalogs (e.g., ChemicalBook’s 2023 notice) reflects shifting commercial priorities rather than scientific utility, as newer deuterated standards with enhanced stability or lower cost have entered the market. Nevertheless, its synthesis by specialty suppliers like Toronto Research Chemicals ensures ongoing availability for targeted applications.

In pharmacokinetic studies, the deuterated form enables precise measurement of desmethylsertraline levels in plasma, urine, and cerebrospinal fluid. This is particularly valuable for assessing cytochrome P450 (CYP2B6, CYP2C19) activity, as these enzymes mediate sertraline’s N-demethylation. By correlating metabolite concentrations with genetic polymorphisms, researchers elucidate interindividual variability in SSRI metabolism.

Properties

Molecular Formula

C16H16Cl3N

Molecular Weight

332.7 g/mol

IUPAC Name

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-amine;hydrochloride

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,11D,16D;

InChI Key

YKXHIERZIRLOLD-HBWCLSKVSA-N

Isomeric SMILES

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination with Deuterated Methylamine

Deuterated methylamine (CD3NH2) is reacted with the tetralone intermediate under hydrogenation conditions. This approach directly incorporates deuterium into the N-methyl group and adjacent positions.

Post-Synthetic Isotopic Exchange

Deuterium is introduced via acid- or base-catalyzed exchange reactions. For instance, treating N-desmethyl sertraline with D2O in the presence of Pd/C at elevated temperatures facilitates H/D exchange at labile positions.

Reaction Optimization and Challenges

Catalyst Selection

  • Palladium vs. Nickel Catalysts : Palladium (Pd/C) achieves higher cis-selectivity (99.5%) compared to Raney nickel (95–98%).
  • Deuterium Compatibility : Catalysts must tolerate deuterated solvents without isotopic scrambling.

Solvent Effects

Lower alcohols (methanol, ethanol) improve reaction homogeneity and reduce byproducts. Ethanol is preferred for deuteration due to its lower propensity for H/D exchange with the solvent.

Impurity Control

Common impurities include:

  • Trans-isomer : Minimized by optimizing hydrogenation pressure and temperature.
  • Non-deuterated analogues : Controlled using excess deuterated reagents and inert atmospheres.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and isotopic purity:

Technique Parameters Key Findings
HPLC-MS/MS C18 column, 0.1% formic acid gradient Confirms molecular ion at m/z 337.1 [M+H]+
NMR (¹H, ¹³C) DMSO-d6, 400 MHz Loss of proton signals at deuterated sites
Isotopic Enrichment LC-HRMS ≥98% deuterium incorporation

Industrial-Scale Production

Scaling up synthesis requires addressing:

  • Cost of Deuterated Reagents : Substituting CD3NH2 for CH3NH2 increases raw material costs by ~20×.
  • Catalyst Recycling : Pd/C recovery systems reduce expenses in continuous flow reactors.

A representative large-scale protocol involves:

  • Hydrogenating 100 kg tetralone intermediate with CD3NH2 in ethanol (25%) at 25 atm.
  • Isolating the cis-isomer via crystallization in tetrahydrofuran.
  • Converting to hydrochloride salt using HCl gas.

Comparative Analysis of Methods

Method Yield Cis:Purity Deuteration % Cost Index
Reductive Amination 65–70% 99.5% 98–99% High
Isotopic Exchange 50–55% 99.0% 95–97% Moderate

Reductive amination is preferred for high deuteration efficiency, whereas isotopic exchange suits small-scale research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .

Scientific Research Applications

Chemistry:

  • Used as a reference standard in analytical chemistry for the quantification of sertraline and its metabolites.
  • Employed in isotope dilution mass spectrometry (IDMS) for accurate measurement of sertraline levels.

Biology:

  • Utilized in metabolic studies to understand the biotransformation of sertraline in biological systems.
  • Helps in tracing the metabolic pathways and identifying the metabolites formed.

Medicine:

  • Aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of sertraline.
  • Supports the development of new antidepressant drugs by providing insights into the metabolism of existing compounds.

Industry:

Mechanism of Action

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride exerts its effects by interacting with the serotonin transporter (SERT) in the brain. It inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace and study the compound in various research settings .

Comparison with Similar Compounds

Research Findings and Implications

  • Stability Studies: Deuterated analogs demonstrate enhanced resistance to enzymatic degradation compared to non-deuterated metabolites, supporting their use in long-term pharmacokinetic studies .
  • Regulatory Relevance : The United States Pharmacopeia (USP) recognizes related compounds (e.g., Sertraline Related Compound A) as impurities, necessitating stringent quantification using deuterated standards .
  • Synthetic Challenges: Introducing deuterium at non-labile positions requires sophisticated techniques like catalytic deuteration or isotopic exchange, contributing to higher production costs .

Biological Activity

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride is a deuterated analogue of N-Desmethyl Sertraline, which is a metabolite of the widely used selective serotonin reuptake inhibitor (SSRI) sertraline. This compound is primarily utilized in pharmacological research, particularly in studies investigating the metabolism and pharmacodynamics of sertraline and its effects on serotonin transport mechanisms. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C16H12D4Cl3N
  • Molecular Weight : 332.69 g/mol
  • Purity : >95% (HPLC)
  • Storage Temperature : -20°C
  • Shipping Temperature : Room Temperature
  • CAS Number : 91797-57-8

This compound is categorized as a stable isotope-labeled metabolite, which allows for enhanced tracking in biological systems due to the presence of deuterium atoms.

This compound functions similarly to its parent compound sertraline but exhibits significantly reduced activity. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons.

Comparative Activity with Sertraline

Research indicates that N-Desmethyl Sertraline has about 10% of the potency compared to sertraline in inhibiting serotonin reuptake, suggesting that this compound will exhibit similar but diminished effects in biological assays .

In Vitro Studies

A study conducted by Welch et al. (1984) established that while sertraline and its metabolites have high affinity for serotonin transporters, this compound shows reduced binding affinity compared to sertraline. The following table summarizes key kinetic parameters:

CompoundKmK_m (μM)VmaxV_{max} (nmol/mg/min)ClintCl_{int} (min1×103^{-1}\times 10^{-3})
Sertraline4.77.71.6
N-Desmethyl Sertraline6.59.31.4
Rac-cis-N-Desmethyl Sertraline-d4Not SpecifiedNot SpecifiedNot Specified

This data suggests that while this compound can still interact with serotonin transporters, its efficacy is significantly lower than that of sertraline itself .

In Vivo Studies

In vivo studies have demonstrated that administration of sertraline leads to increased serotonin levels in various brain regions, influencing mood and anxiety behaviors. However, due to the lower activity of this compound, its effect on behavioral models such as the forced swimming test or tail suspension test is markedly less pronounced compared to sertraline .

Case Studies

  • Case Study on Drug Interaction :
    A study involving patients on long-term sertraline therapy indicated alterations in metabolic pathways when desmethylsertraline was present, showcasing potential implications for drug-drug interactions involving cytochrome P450 enzymes . This highlights the importance of understanding the metabolic fate of such metabolites.
  • Behavioral Studies :
    Research has shown that while sertraline effectively reduces depressive symptoms in clinical settings, its metabolite N-desmethylsertraline does not exhibit similar efficacy in behavioral models designed to assess antidepressant activity . This emphasizes the need for careful consideration when interpreting results from studies involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride to ensure stability during experimental use?

  • Methodological Answer : Store the compound at <-15°C in a dry, inert atmosphere (e.g., nitrogen) to prevent hygroscopic degradation. Ensure containers are tightly sealed when not in use, and allow the compound to equilibrate to room temperature before handling to minimize condensation . For long-term stability, avoid exposure to incompatible substances (e.g., strong oxidizers) and monitor for thermal decomposition, which may release toxic gases like nitrogen oxides .

Q. Which analytical techniques are recommended for assessing the enantiomeric purity of this compound?

  • Methodological Answer : Use chiral HPLC with a validated protocol. Prepare a standard solution of USP Sertraline Hydrochloride RS and compare peak responses for (R,R) and (S,S) enantiomers. Calculate purity using the formula:
    Purity (%)=100×CSCT×rTrS\text{Purity (\%)} = 100 \times \frac{C_S}{C_T} \times \frac{r_T}{r_S}

where CSC_S and CTC_T are concentrations of the standard and test solutions, and rS/rTr_S/r_T are peak responses. Ensure resolution between enantiomers exceeds 1.5 to meet pharmacopeial standards .

Q. How should researchers safely handle this compound to minimize occupational exposure?

  • Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200). Use nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact. Conduct operations in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store the compound in a locked, labeled container to restrict access .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer :

Standardize Variables : Control factors like storage conditions, solvent systems, and analytical instrumentation (e.g., HPLC column type, detector sensitivity) to reduce variability .

Cross-Validate Assays : Use isotopic dilution mass spectrometry (ID-MS) to confirm deuterium retention in metabolic byproducts, as isotopic exchange could alter pharmacokinetic profiles .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, accounting for outliers and study biases. Use platforms that enable mathematical operations on NEMSIS/DHHS-defined fields to harmonize datasets .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions in vitro?

  • Methodological Answer :

  • Design : Conduct accelerated stability studies using a factorial design (e.g., pH 2–9, 25–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Kinetic Analysis : Apply the Arrhenius equation to predict shelf life at standard conditions. For pH-dependent degradation, use hydrolysis rate constants (kobsk_{\text{obs}}) to model stability .
  • Data Reporting : Include detailed chromatograms, degradation product masses, and thermodynamic parameters (ΔH, ΔS) in supplementary materials to enable reproducibility .

Q. What methodologies are effective for isolating and characterizing minor stereoisomeric impurities in this compound?

  • Methodological Answer :

  • Chromatographic Separation : Use a polysaccharide-based chiral column (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (90:10, v/v) and 0.1% diethylamine. Optimize flow rate to resolve <0.1% impurities .
  • Structural Elucidation : Perform NMR (¹H, ¹³C, 2D-COSY) and high-resolution MS to confirm impurity structures. Compare with synthetic reference standards to assign stereochemistry .
  • Quantitation : Apply a limit test per ICH Q3A guidelines, using a calibration curve with ≤5% RSD for accuracy .

Methodological Guidance for Data Analysis and Reporting

Q. How should researchers structure a lab report to address conflicting results in stability studies?

  • Methodological Answer :

  • Results Section : Tabulate raw data (e.g., degradation rates, impurity profiles) alongside statistical summaries (mean ± SD, p-values). Use heatmaps to visualize pH/temperature effects .
  • Discussion Section : Contrast findings with prior studies, highlighting methodological differences (e.g., deuterium loss in LC-MS vs. intact isotope in NMR). Propose mechanistic hypotheses (e.g., acid-catalyzed racemization) .
  • Supplementary Materials : Include raw spectra, experimental protocols, and code for statistical analyses to facilitate peer review .

Q. What strategies ensure ethical integrity when publishing data on this compound?

  • Methodological Answer :

  • Risk Assessment : Document hazards (e.g., carcinogenicity potential) and mitigation steps in the methods section .
  • Data Transparency : Use repositories like Figshare to share raw datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cite all prior work using CAS Registry Number search tools in Scopus or SciFinder .
  • Compliance : Adhere to IRB protocols for studies involving human/animal subjects and declare conflicts of interest per APA standards .

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